molecular formula C16H18N4O3 B2667256 (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035022-27-4

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No.: B2667256
CAS No.: 2035022-27-4
M. Wt: 314.345
InChI Key: FVGGMILDTMBUKN-CMDGGOBGSA-N
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Description

(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is an organic compound that features a triazine ring substituted with dimethoxy groups and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide typically involves the following steps:

    Formation of the Triazine Intermediate: The triazine ring is synthesized by reacting cyanuric chloride with methanol under basic conditions to introduce the dimethoxy groups.

    Acrylamide Formation: The acrylamide moiety is prepared by reacting o-toluidine with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the triazine intermediate with the acrylamide moiety using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the o-tolyl moiety, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: o-Tolyl aldehyde or o-tolyl carboxylic acid.

    Reduction: Saturated amide derivative.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.

    Bioconjugation: It can be used to modify biomolecules, enhancing their stability or targeting capabilities.

Industry:

    Material Science: The compound can be used in the development of advanced materials, such as coatings or adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring can form stable complexes with metal ions, which can be exploited in catalysis or material science.

Comparison with Similar Compounds

    (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(p-tolyl)acrylamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness: The presence of the o-tolyl group in (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in drug development and material science.

Properties

IUPAC Name

(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-6-4-5-7-12(11)8-9-14(21)17-10-13-18-15(22-2)20-16(19-13)23-3/h4-9H,10H2,1-3H3,(H,17,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGMILDTMBUKN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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